(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid
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Overview
Description
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid is an organic compound with a unique structure that includes a but-2-enoic acid backbone and a 2-methylpropan-2-yl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid typically involves the esterification of but-2-enoic acid with 2-methylpropan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to accelerate the esterification reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid backbone to a single bond, forming saturated derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid involves its interaction with various molecular targets, depending on the context of its use. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active acid form. This hydrolysis can trigger downstream effects, such as the activation of signaling pathways or the inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid: The trans isomer of the compound, which may have different reactivity and biological activity.
But-2-enoic acid: The parent compound without the ester group, used as a reference for studying the effects of esterification.
2-methylpropan-2-ol: The alcohol used in the synthesis of the compound, which can also be studied for its individual properties.
Uniqueness
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological molecules. The presence of the ester group and the (Z)-configuration can lead to distinct chemical and biological properties compared to its isomers and related compounds.
Properties
IUPAC Name |
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5-7(9)10/h4-5H,6H2,1-3H3,(H,9,10)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSSMIXRKDQLG-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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